molecular formula C16H14N2O B11023651 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- CAS No. 16109-46-9

1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Cat. No.: B11023651
CAS No.: 16109-46-9
M. Wt: 250.29 g/mol
InChI Key: DHAQHTRQAPZNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Principles of Benzimidazole (B57391) Chemistry in Advanced Organic Synthesis

Benzimidazole, or 1H-benzo[d]imidazole, is an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. wikipedia.orgnih.gov This structural motif is of significant interest due to its presence in a wide range of biologically active molecules. nih.govnih.gov The chemistry of benzimidazole is rich and varied, stemming from the reactivity of both the benzene and imidazole rings.

Synthesis: The most common and direct method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde followed by oxidation. wikipedia.orgresearchgate.net Modern synthetic strategies have expanded to include various catalytic systems, such as those using copper, iron, or iodine, often under milder and more environmentally friendly conditions. nih.govresearchgate.netorganic-chemistry.org These methods allow for the introduction of a wide array of substituents at the 2-position of the benzimidazole ring.

Reactivity: The benzimidazole ring system exhibits both acidic and basic properties. The N-H proton of the imidazole moiety can be deprotonated by a base, allowing for subsequent functionalization at the nitrogen atom. wikipedia.org Conversely, the lone pair of electrons on the other nitrogen atom can be protonated by an acid. This amphoteric nature is crucial for its role in biological systems and as a versatile intermediate in organic synthesis. The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating or -withdrawing nature of the imidazole ring and any existing substituents.

The fundamental reactivity of the benzimidazole core is pivotal for creating diverse derivatives for various applications in medicinal chemistry and materials science. researchgate.netmdpi.com

The Significance of N-Acyl Benzimidazole Derivatives in Contemporary Chemical Research

N-acyl benzimidazoles are a specific class of derivatives where an acyl group is attached to one of the nitrogen atoms of the benzimidazole ring. This modification significantly influences the electronic and steric properties of the parent molecule, leading to a broad spectrum of applications in contemporary chemical research.

The introduction of an N-acyl group can serve multiple purposes. It can act as a protecting group for the N-H proton, allowing for selective reactions at other positions of the benzimidazole ring. More importantly, the acyl group itself can be a key pharmacophoric element, contributing directly to the biological activity of the molecule. For instance, research has shown that N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives exhibit high affinity for the human CB1 receptor, with the nature of the aroyl group being a critical determinant of activity. nih.gov

Furthermore, N-acyl benzimidazoles have been investigated as potential therapeutic agents in various fields. They have been explored as inhibitors of enzymes, antagonists for receptors, and as scaffolds for the development of new anticancer and antimicrobial agents. The ability to readily synthesize a wide variety of N-acyl derivatives allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. nih.gov

Structural Elucidation Rationale for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

The precise structure of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is determined through a combination of spectroscopic techniques that provide detailed information about its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental tools for elucidating the structure of organic molecules. In the case of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoyl group and the benzimidazole core, as well as singlets for the two methyl groups at the 5- and 6-positions. The chemical shifts and coupling patterns of these protons provide crucial information about their chemical environment and proximity to one another. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the molecular ion peak would confirm its elemental composition (C₁₆H₁₄N₂O). sigmaaldrich.com The fragmentation pattern can offer clues about the stability of different parts of the molecule; for instance, the loss of the benzoyl group is a likely fragmentation pathway.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. ijpcbs.com For the title compound, characteristic absorption bands would be expected for the C=O stretching of the benzoyl group, C-N stretching within the imidazole ring, and C-H stretching of the aromatic and methyl groups. ijpcbs.com

These analytical techniques, often used in conjunction, provide a comprehensive and unambiguous determination of the structure of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-.

Historical Trajectory of Benzimidazole Functionalization at the N1 Position

The functionalization of the N1 position of the benzimidazole ring has been a central theme in the development of benzimidazole chemistry. Early work, dating back to the discovery of benzimidazole, focused on understanding the basic reactivity of the N-H bond. researchgate.net It was quickly recognized that this position could be readily alkylated, arylated, and acylated, opening up a vast chemical space for exploration.

The discovery that N-ribosyl-dimethylbenzimidazole is a key component of vitamin B12 highlighted the biological significance of N1-substituted benzimidazoles. wikipedia.orgwikipedia.org This finding spurred significant interest in synthesizing and studying a wide range of N-substituted derivatives.

In the mid-20th century, research into the pharmacological properties of benzimidazole derivatives began in earnest, with many early successes involving modifications at the N1 position. nih.gov This led to the development of numerous drugs with diverse therapeutic applications. The ability to introduce various substituents at the N1 position has been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to improved efficacy and selectivity. researchgate.net The historical development of N1-functionalization strategies has evolved from simple alkylations to more sophisticated cross-coupling reactions, providing chemists with powerful tools to create novel benzimidazole-based molecules. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16109-46-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-phenylmethanone

InChI

InChI=1S/C16H14N2O/c1-11-8-14-15(9-12(11)2)18(10-17-14)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DHAQHTRQAPZNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl and Congeners

Strategic Formation of the 5,6-Dimethyl-1H-benzimidazole Core

The synthesis of the 5,6-dimethyl-1H-benzimidazole scaffold, a key component of Vitamin B12, is a foundational step. rjptonline.orgjocpr.com Various methods have been developed to construct this bicyclic heterocyclic system, ranging from classical condensation reactions to modern catalyzed and microwave-assisted protocols.

Classical Condensation Pathways from o-Phenylenediamines and Aldehydes/Carboxylic Acids

The most traditional and widely employed method for synthesizing the benzimidazole (B57391) core involves the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. rjptonline.orgnih.gov When using carboxylic acids, the reaction typically necessitates strong acidic conditions and elevated temperatures to facilitate the cyclization and dehydration. rjptonline.orgnih.gov

Alternatively, the reaction can proceed in two steps when an aldehyde is used. This involves the initial formation of a Schiff base intermediate through the condensation of o-diaminoaromatic compounds with various aromatic aldehydes, followed by an oxidative cyclodehydrogenation to yield the final benzimidazole product. rjptonline.org A variety of oxidizing agents can be employed in this second step.

A straightforward one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, offering high yields and short reaction times. organic-chemistry.org Another approach utilizes Oxone in wet dimethylformamide (DMF), which also allows for rapid formation of benzimidazoles under mild conditions. organic-chemistry.org

ReactantsReagents/ConditionsProductYieldReference
o-Phenylenediamine, Aromatic AldehydesH2O2, HCl, Acetonitrile, Room Temperature2-ArylbenzimidazolesHigh organic-chemistry.org
o-Phenylenediamine, AldehydeOxone, wet DMFBenzimidazolesHigh organic-chemistry.org
o-Phenylenediamine, Formic AcidReflux, then NaOHBenzimidazoleGood jocpr.com

Exploration of Catalyst-Mediated Cyclization Protocols

To overcome the often harsh conditions of classical methods, catalyst-mediated cyclizations have been extensively explored. These methods offer milder reaction conditions, improved yields, and greater functional group tolerance.

Lanthanum chloride (10 mol%) has been demonstrated as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes in acetonitrile at room temperature. nih.gov This method is noted for its mild conditions and straightforward product isolation. nih.gov Similarly, ammonium (B1175870) chloride (NH4Cl) serves as an efficient and environmentally safe catalyst for the reaction of o-phenylenediamine and aromatic aldehydes at room temperature, providing high yields. rjptonline.org

Transition metal catalysts also play a significant role. A cobalt nanocomposite has been used for the coupling of phenylenediamines and aldehydes, offering high yields under additive- and oxidant-free conditions, with the added benefit of catalyst recyclability. organic-chemistry.org Copper(II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide (B81097) in the presence of tert-butyl hydroperoxide (TBHP) provides a domino reaction sequence to form benzimidazoles. organic-chemistry.org Furthermore, an improved copper-catalyzed cyclization of o-bromoarylamine with nitriles has been developed, which proceeds under mild, ligand-free conditions. rsc.org

ReactantsCatalystSolvent/ConditionsProductYieldReference
o-Phenylenediamine, AldehydesLanthanum Chloride (10 mol%)Acetonitrile, Room Temperature2-Substituted BenzimidazolesGood nih.gov
o-Phenylenediamine, Aromatic AldehydesAmmonium Chloride (NH4Cl)Room TemperatureBenzimidazole DerivativesHigh rjptonline.org
Phenylenediamines, AldehydesCobalt NanocompositeAdditive- and oxidant-freeBenzimidazolesHigh organic-chemistry.org
Anilines, Primary Alkyl Amines, Sodium AzideCopper(II)TBHPBenzimidazoles- organic-chemistry.org
o-Bromoarylamine, NitrilesCopperMild, ligand-freeBenzimidazolesUp to 98% rsc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of benzimidazole derivatives, offering significant reductions in reaction time and often leading to higher yields and product purity compared to conventional heating methods. jocpr.comnih.gov

This methodology has been successfully applied to the classical condensation of o-phenylenediamine with formic acid, significantly shortening the reaction time. jocpr.com The synthesis of 2-substituted aryl and alkyl benzimidazole derivatives using microwave irradiation has been shown to increase yields by 10 to 50% while reducing reaction times by 96 to 98%. organic-chemistry.org

Microwave heating has also been effectively used in catalyst-free reactions, for instance, in the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine, to produce benzimidazole derivatives in good yields and short reaction times. tandfonline.com Furthermore, a green and eco-friendly microwave-assisted method for synthesizing 1H-benzimidazole derivatives involves the reaction of substituted o-phenylenediamine with DMF, promoted by butanoic acid, resulting in good to excellent yields. figshare.com

ReactantsConditionsProductAdvantageReference
o-Phenylenediamine, Formic AcidMicrowave irradiationBenzimidazoleReduced reaction time jocpr.com
o-Phenylenediamine, AldehydesMicrowave irradiation2-Substituted BenzimidazolesIncreased yield (10-50%), Reduced time (96-98%) organic-chemistry.org
Iminoester hydrochlorides, 4,5-dichloro-1,2-phenylenediamineMicrowave irradiation, catalyst-freeBenzimidazole derivativesGood yields, short reaction times tandfonline.com
Substituted o-phenylenediamine, DMFMicrowave irradiation, Butanoic acid1H-Benzimidazole derivativesGood to excellent yields, reduced time figshare.com

Regioselective N1-Benzoylation Strategies for 1H-Benzimidazole, 5,6-dimethyl- Substrates

Once the 5,6-dimethyl-1H-benzimidazole core is formed, the next critical step is the regioselective introduction of a benzoyl group at the N1 position. This requires careful control to avoid acylation at the N3 position or other potential side reactions.

Optimization of Acylation Reagents and Reaction Conditions for N1-Selectivity

The selective N-arylation of benzimidazole derivatives can be achieved using various catalytic systems. The Chan-Lam coupling, which utilizes copper acetate (B1210297) and aryl boronic acids, is a standard method for the N-arylation of nitrogen-containing heterocycles under mild conditions. nih.gov For the synthesis of 1-benzoyl-5,6-dimethyl-1H-benzimidazole, specific acylation conditions would be optimized. This typically involves reacting 5,6-dimethyl-1H-benzimidazole with benzoyl chloride or a related benzoylating agent in the presence of a suitable base and solvent system. The choice of base is critical to deprotonate the benzimidazole nitrogen, and the solvent can influence the reaction rate and selectivity.

Investigation of Protecting Group Strategies in N-Functionalization

In complex syntheses, or when competing reactive sites are present, the use of protecting groups is an essential strategy to ensure regioselectivity. jocpr.com For benzimidazoles, protecting one of the nitrogen atoms allows for the selective functionalization of the other.

Common protecting groups for nitrogen include benzyl (B1604629) and tert-butoxycarbonyl (Boc) groups. nih.gov For instance, the benzimidazole –NH can be protected by reacting the starting material with sodium hydride (NaH) to form the anion, followed by the addition of benzyl bromide or di-tert-butyl dicarbonate. nih.gov The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. jocpr.com For example, a benzyl group can be removed via hydrogenolysis, while a Boc group is typically cleaved under acidic conditions. nih.gov

Another strategy involves the use of a 2,2,2-trichloroethylchloroformate (Troc-Cl) protecting group, which can selectively protect the benzimidazole nitrogen in the presence of other nucleophilic groups like a primary alcohol. umass.edu The Troc group can be removed under mild basic conditions. umass.edu The dialkoxymethyl protecting group is another option that can be readily hydrolyzed under neutral or acidic conditions. researchgate.net These strategies provide a versatile toolkit for chemists to achieve the desired N-functionalized benzimidazole derivatives with high precision.

Multi-Step Synthesis Design for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

The synthesis of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is a multi-step process that begins with the formation of the core benzimidazole structure, followed by N-acylation.

A common and effective route to the precursor, 5,6-dimethyl-1H-benzimidazole , starts with 3,4-dimethylaniline (B50824). A patented method outlines a four-step synthesis that avoids the use of acetyl protection groups, thereby offering a more environmentally friendly approach. researchgate.net The process involves the formylation of 3,4-dimethylaniline, followed by nitration, reduction of the nitro group, and subsequent cyclization to form the dimethylbenzimidazole ring. researchgate.net

The key steps in the synthesis of 5,6-dimethyl-1H-benzimidazole are detailed below:

Formylation of 3,4-dimethylaniline: 3,4-dimethylaniline is heated with formic acid to produce N-(3,4-dimethylphenyl)formamide. researchgate.net

Nitration: The N-(3,4-dimethylphenyl)formamide is then nitrated to introduce a nitro group at the ortho position to the formamido group, yielding N-(4,5-dimethyl-2-nitrophenyl)formamide. researchgate.net

Reduction: The nitro group of N-(4,5-dimethyl-2-nitrophenyl)formamide is reduced to an amino group, forming N-(2-amino-4,5-dimethylphenyl)formamide. researchgate.net

Cyclization: The final step involves the cyclization of N-(2-amino-4,5-dimethylphenyl)formamide in the presence of formic acid at an elevated temperature (80-120 °C) to yield 5,6-dimethyl-1H-benzimidazole . researchgate.net

Once the 5,6-dimethyl-1H-benzimidazole precursor is obtained, the final step is the N-benzoylation to yield the target compound. This is typically achieved by reacting the benzimidazole with benzoyl chloride in the presence of a base. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole (B134444) ring on the carbonyl carbon of the benzoyl chloride.

StepReactantsReagents/ConditionsProduct
13,4-dimethylanilineFormic acid, heat (50-90 °C)N-(3,4-dimethylphenyl)formamide
2N-(3,4-dimethylphenyl)formamideNitrating agentN-(4,5-dimethyl-2-nitrophenyl)formamide
3N-(4,5-dimethyl-2-nitrophenyl)formamideReducing agentN-(2-amino-4,5-dimethylphenyl)formamide
4N-(2-amino-4,5-dimethylphenyl)formamideFormic acid, heat (80-120 °C)5,6-dimethyl-1H-benzimidazole
55,6-dimethyl-1H-benzimidazole Benzoyl chloride, base1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Purification Techniques and Yield Optimization in Benzimidazole Synthesis

The purification of benzimidazole derivatives is crucial for obtaining products of high purity, which is essential for their intended applications. Common purification techniques include recrystallization and column chromatography. nih.gov

For the precursor, 5,6-dimethyl-1H-benzimidazole , a purification procedure involves treating the reaction mixture with purified water and activated carbon, followed by filtration. The pH of the filtrate is then adjusted to 7.5-8 with ammonia (B1221849) water to precipitate the product, which is then collected by suction filtration, washed with water, and dried. researchgate.net

The final product, 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- , and its congeners are often purified by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system is critical for effective separation. A common solvent system for column chromatography of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane. nih.gov For instance, a 1:1 mixture of ethyl acetate and n-hexane has been used for the purification of related compounds. nih.gov Thin-layer chromatography (TLC) is employed to monitor the purity of the fractions collected from the column. google.com

Yield optimization is a key consideration in the synthesis of benzimidazoles. The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. nih.gov For N-alkylation reactions, microwave assistance has been reported to increase yields by 6 to 17%. nih.gov

In the synthesis of 2-substituted benzimidazoles, various catalysts have been employed to improve reaction efficiency. These include erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), which has been used as a catalyst in eco-friendly procedures. beilstein-journals.org The use of ionic liquids, such as [bmim][BF₄], as both a solvent and catalyst has also been explored to increase reaction yields and simplify the process. jsynthchem.com For N-acylation reactions, the use of N-acylbenzotriazoles in the presence of a base like sodium hydride has been shown to produce N-acylsulfonamides in high yields. researchgate.net

Comprehensive Spectroscopic Characterization of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise connectivity of atoms can be determined.

¹H NMR Spectral Interpretation: Chemical Shifts, Coupling Constants, and Integrations

The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the 5,6-dimethylbenzimidazole (B1208971) core and the N-benzoyl group. The two methyl groups at the C5 and C6 positions of the benzimidazole (B57391) ring are anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.3-2.4 ppm. The protons on the benzimidazole ring, H-4 and H-7, would likely appear as singlets due to the substitution pattern. The proton at the C2 position of the benzimidazole ring is also expected to be a singlet, resonating further downfield.

The protons of the benzoyl group will exhibit characteristic signals in the aromatic region of the spectrum. The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to the anisotropic effect of the carbonyl group, appearing as a doublet. The meta- (H-3' and H-5') and para-protons (H-4') will resonate at slightly higher fields, with their multiplicities depending on the coupling interactions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
5,6-CH₃~2.3-2.4Singlet6H
H-4, H-7~7.3-7.8Singlet2H
H-2~8.1-8.3Singlet1H
Benzoyl H-2', H-6'~7.8-8.0Doublet2H
Benzoyl H-3', H-5'~7.4-7.6Multiplet2H
Benzoyl H-4'~7.5-7.7Multiplet1H

This table represents predicted values based on analogous compounds and general NMR principles.

¹³C NMR Spectral Analysis: Carbon Framework and Substituent Effects

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The quaternary carbons of the benzimidazole ring (C3a, C7a) and the benzoyl group (C1') will also show characteristic downfield shifts. The carbon atoms of the benzimidazole ring directly bonded to nitrogen (C2) will also be significantly deshielded. The methyl carbons at C5 and C6 will be found at the highest field, typically around δ 20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
5,6-CH₃~20
C-5, C-6~132-134
C-4, C-7~112-120
C-2~143-145
C-3a, C-7a~130-140
Benzoyl C=O~168-172
Benzoyl C-1'~133-135
Benzoyl C-2', C-6'~128-130
Benzoyl C-3', C-5'~129-131
Benzoyl C-4'~132-134

This table represents predicted values based on analogous compounds and general NMR principles.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For the benzoyl group, cross-peaks would be expected between the ortho- and meta-protons, and between the meta- and para-protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the H-2 proton and the carbons of the benzoyl group (C=O and C-1') would confirm the N-acylation site.

While specific 2D NMR data for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is not available, the application of these techniques to similar benzimidazole derivatives has been shown to be highly effective for complete structural assignment.

Investigation of ¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. In 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, two distinct ¹⁵N signals would be expected. The nitrogen atom of the benzimidazole ring that is not acylated would have a chemical shift characteristic of a pyrrole-type nitrogen, while the acylated nitrogen would be significantly deshielded due to the electron-withdrawing effect of the benzoyl group. The exact chemical shifts would be sensitive to solvent and concentration.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation.

Identification of Characteristic Functional Group Frequencies (Benzoyl C=O, Benzimidazole N-H)

The IR spectrum of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the benzoyl carbonyl (C=O) group. This band typically appears in the region of 1680-1700 cm⁻¹. The absence of a broad N-H stretching band, which is characteristic of unsubstituted benzimidazoles (typically around 3000-3400 cm⁻¹), would be a key indicator of the N-benzoyl substitution. Other characteristic bands would include C-H stretching vibrations of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region).

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-C single bonds would be expected to show strong Raman scattering.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Benzoyl C=O Stretch~1680-1700 (Strong)Weak to Medium
Aromatic C-H Stretch~3000-3100 (Medium)Medium
Aliphatic C-H Stretch~2850-3000 (Medium)Medium
Aromatic C=C/C=N Stretch~1400-1600 (Medium)Strong

This table represents predicted values based on the functional groups present and data from analogous compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- , the molecular formula is C₁₆H₁₄N₂O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a critical benchmark for experimental verification.

Table 1: Theoretical Exact Mass Data for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Parameter Value
Molecular Formula C₁₆H₁₄N₂O
Calculated Monoisotopic Mass 250.11061 Da

| Expected Ion (M+H)⁺ | 251.11842 Da |

The experimentally obtained HRMS value for the molecular ion (e.g., [M+H]⁺) would be compared to the theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition, confirming the identity of the synthesized compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and serves as a "fingerprint" for its identification.

The structure of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- contains a key amide linkage between the benzoyl group and the benzimidazole ring system. This bond is a likely site for initial cleavage. The primary fragmentation pathways would involve the cleavage of the C-N bond, leading to the formation of characteristic ions.

Key Predicted Fragmentation Pathways:

Formation of the Benzoyl Cation: Cleavage of the N-CO bond can generate a highly stable benzoyl cation.

Formation of the 5,6-dimethyl-1H-benzimidazolyl Fragment: The corresponding nitrogen-containing fragment can also be detected.

Loss of Phenyl Group: A secondary fragmentation of the benzoyl cation could involve the loss of a CO molecule to form a phenyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

m/z (Da) Proposed Fragment Ion Formula Structure
250 [M]⁺ [C₁₆H₁₄N₂O]⁺ Molecular Ion
145 [C₉H₉N₂]⁺ [C₉H₉N₂]⁺ 5,6-dimethyl-1H-benzimidazolyl cation
105 [C₇H₅O]⁺ [C₇H₅O]⁺ Benzoyl cation

The presence of ions corresponding to these m/z values in the experimental mass spectrum would provide definitive structural confirmation, corroborating the connectivity of the benzoyl group to the dimethylbenzimidazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated π-systems and chromophores.

The structure of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- contains multiple chromophores: the benzimidazole ring system and the benzoyl group. Both contain conjugated π-electrons, which can be excited to higher energy orbitals by absorbing UV radiation. The key electronic transitions expected are:

π → π* Transitions: These are high-energy transitions that occur in the conjugated systems of the benzene (B151609) and benzimidazole rings.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen and oxygen atoms) to an anti-bonding π* orbital.

The absorption spectrum would be expected to show distinct bands, with the wavelength of maximum absorbance (λmax) for each band corresponding to a specific electronic transition. The benzoyl group attached to the benzimidazole nitrogen extends the conjugation of the system, which typically results in a bathochromic (red) shift of the λmax values compared to the unsubstituted parent compounds.

Table 3: Expected Electronic Transitions for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Type of Transition Chromophore Involved Expected Absorption Region
π → π* Benzimidazole Ring System ~240-285 nm
π → π* Benzoyl Group Conjugated System ~240-300 nm

| n → π* | Carbonyl (C=O) and Imine (C=N) | >300 nm (typically weaker intensity) |

Analysis of the UV-Vis spectrum would allow for confirmation of the extensive conjugated system present in the molecule and provide data on its electronic properties.

Advanced Structural Elucidation and Crystallography of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

No published data available.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

No published data available.

Unit Cell Parameters and Space Group Characterization

No published data available.

Analysis of Molecular Conformations in the Crystalline State

No published data available.

Exploration of Intermolecular Interactions in Crystal Lattices

No published data available.

Hydrogen Bonding Patterns (N-H···O, C-H···O, C-H···N, C-H···π)

No published data available.

π-π Stacking Interactions Between Aromatic Moieties

No published data available.

Halogen Bonding and Other Non-Covalent Interactions

The introduction of halogen atoms onto the benzoyl or benzimidazole (B57391) moieties of the title compound would likely give rise to significant halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the context of 1-benzoyl-5,6-dimethyl-1H-benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the benzoyl group could serve as potent halogen bond acceptors.

Beyond halogen bonding, a variety of other non-covalent interactions are anticipated to be crucial in the crystal engineering of these derivatives. These include:

Hydrogen Bonding: Conventional N-H···O and N-H···N hydrogen bonds, if a proton is available on the imidazole ring, would be strong contributors to the supramolecular structure. More commonly, weaker C-H···O and C-H···N hydrogen bonds involving the aromatic and methyl protons are expected to be numerous and collectively significant.

π-π Stacking: The planar aromatic rings of the benzimidazole and benzoyl groups are prone to engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the stabilization of the crystal lattice.

Role of Weak Interactions in Crystal Packing and Supramolecular Architecture

The interplay of the aforementioned weak interactions governs the formation of intricate and often predictable supramolecular architectures. The specific geometry and electronic nature of the substituent groups on the 1-benzoyl-5,6-dimethyl-1H-benzimidazole framework will ultimately determine the dominant interactions and the resulting crystal packing motif.

For example, the introduction of a halogen atom can steer the assembly towards a halogen-bonded network, potentially leading to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional frameworks. The directionality of the halogen bond provides a powerful tool for crystal engineering, allowing for a degree of control over the final solid-state structure.

In the absence of strong halogen bonds, the crystal packing will be primarily dictated by a combination of hydrogen bonds and π-π stacking. The benzoyl group's conformation relative to the benzimidazole ring will be a critical factor, influencing which potential interaction sites are sterically accessible. The 5,6-dimethyl substitution pattern also plays a role by influencing the electronic properties of the benzimidazole ring system and providing additional C-H donors for weak hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl

Density Functional Theory (DFT) for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. nih.gov This method is frequently used for the geometric optimization of benzimidazole (B57391) derivatives to predict their most stable three-dimensional structures. mdpi.comsemanticscholar.org

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzimidazole derivatives, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice. nih.govdergipark.org.trd-nb.info This functional often provides a good balance between computational cost and accuracy for organic molecules.

This is typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p) and 6-311++G(d,p). nih.govmdpi.comsemanticscholar.orgdergipark.org.tr The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in heterocyclic systems. For enhanced accuracy, particularly for describing non-covalent interactions, diffuse functions (+) may also be incorporated. researchgate.net The validation of the chosen method would typically involve comparing calculated structural parameters or spectroscopic data with available experimental results for the same or closely related molecules.

Prediction of Optimized Molecular Geometries and Conformational Landscapes

Once a suitable functional and basis set are selected, geometric optimization is performed to find the lowest energy conformation of the molecule. For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its 3D structure.

Table 1: Representative Theoretical Bond Lengths and Angles for Benzimidazole Core (Based on Analogous Structures) Note: This table is illustrative and based on data for related benzimidazole structures. Specific values for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- would require a dedicated computational study.

Parameter Typical Calculated Value (Å or °)
C=N bond length ~1.30 - 1.39 Å
C-N bond length ~1.38 - 1.48 Å
N-C-N bond angle ~104 - 114°

Quantum Chemical Descriptors and Reactivity Indices

From the optimized molecular structure, a variety of quantum chemical descriptors can be calculated to predict the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates a molecule is more reactive. nih.gov For benzimidazole derivatives, the distribution of HOMO and LUMO orbitals often localizes on specific parts of the molecule, such as the benzimidazole and phenyl rings, highlighting the regions most involved in electron transfer. dergipark.org.tr

Table 2: Illustrative FMO Data for Benzimidazole Derivatives Note: These values are examples from studies on other benzimidazole compounds and are not specific to 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Benomyl (B1667996) -5.758 -0.718 5.039
Compound 1* -5.289 -0.598 4.691
Compound 2** -6.183 -1.492 4.691

*Compound 1: 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole dergipark.org.tr **Compound 2: 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole dergipark.org.tr

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. MEP analysis is invaluable for identifying sites for electrophilic and nucleophilic attack. nih.gov

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., around electronegative atoms like oxygen and nitrogen). Blue-colored regions signify positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack (e.g., around hydrogen atoms). nih.gov For a molecule like 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the carbonyl oxygen of the benzoyl group would be expected to be a region of high negative potential (red), while the hydrogen atoms and parts of the benzimidazole ring would likely show positive potential (blue). nih.govresearchgate.net

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. Harder molecules have a larger energy gap. dergipark.org.tr

Electronegativity (χ): Defined as χ = -(EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index quantifies the ability of a molecule to act as an electrophile. dergipark.org.tr A higher electrophilicity index suggests a greater capacity to accept electrons. nih.gov

Nucleophilicity Index (Nu): This descriptor measures the nucleophilic character of a molecule.

These indices provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. For example, the electrophilicity index for the related compound benomyl has been calculated as 2.08, suggesting it is a good electrophile. nih.gov

Theoretical Spectroscopic Simulations and Validation

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-. These theoretical calculations provide valuable insights into the vibrational and electronic behavior of the compound, which can be correlated with experimental data for structural validation and analysis.

Vibrational Spectra (IR and Raman):

Theoretical calculations of vibrational spectra for benzimidazole derivatives are well-established. For instance, the vibrational spectra of 5,6-dimethyl benzimidazole have been successfully computed using the B3LYP/6-311G** method, showing close agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov This approach allows for the assignment of specific vibrational modes to the observed spectral bands. Similar DFT methods can be applied to 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- to predict its characteristic IR and Raman frequencies. The calculations would reveal the vibrational modes associated with the benzimidazole core, the benzoyl group, and the dimethyl substituents.

A hypothetical table of predicted vibrational frequencies for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- based on DFT calculations is presented below. The assignments are based on typical vibrational modes observed in related benzimidazole structures.

Table 1: Predicted Vibrational Frequencies and Assignments for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~3100-3000Aromatic C-H stretching
~3000-2900Methyl C-H stretching
~1700-1650C=O stretching (benzoyl)
~1620-1580C=N and C=C stretching (imidazole and benzene (B151609) rings)
~1500-1400Ring stretching and C-H in-plane bending
~1380-1350Methyl symmetric bending
~1300-1200C-N stretching
~900-700C-H out-of-plane bending

Electronic Spectra (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) of organic molecules. biointerfaceresearch.com For benzimidazole derivatives, electronic transitions are typically observed in the UV region. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions usually arise from π → π* and n → π* electronic excitations within the aromatic system. For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the benzoyl group introduces an additional chromophore, which is expected to influence the electronic spectrum.

A study on N-Butyl-1H-benzimidazole showed good agreement between theoretical and experimental UV-Vis spectra, with a peak observed around 248 nm. nih.gov Similar calculations for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- would likely predict absorptions in the UV region, with contributions from both the benzimidazole and benzoyl moieties.

Table 2: Predicted Electronic Transitions for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Predicted Wavelength (λmax, nm) Oscillator Strength (f) Transition Type
~280-300> 0.1π → π* (Benzimidazole ring)
~240-260> 0.1π → π* (Benzoyl group)
~320-340< 0.01n → π* (Carbonyl and imidazole (B134444) N)

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This computational technique has been successfully applied to various benzimidazole derivatives to aid in the assignment of ¹H and ¹³C NMR spectra. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, it is possible to predict the chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each atom. For instance, GIAO calculations can help to unambiguously assign the signals of the benzimidazole carbons and protons, which can be challenging due to potential tautomerism in related NH-benzimidazoles. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H2~8.2-8.4C2~145-150
H4~7.6-7.8C4~115-120
H7~7.3-7.5C5~135-140
Benzoyl H (ortho)~7.8-8.0C6~135-140
Benzoyl H (meta, para)~7.4-7.6C7~110-115
Methyl H~2.3-2.5C7a~140-145
C3a~130-135
Benzoyl C=O~165-170
Benzoyl C (ipso)~130-135
Benzoyl C (ortho, meta, para)~128-133
Methyl C~20-22

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, MD simulations can provide insights into how the molecule moves, flexes, and interacts with its environment, which is crucial for understanding its properties and potential biological activity.

For example, MD simulations of other benzimidazole derivatives have been used to assess the stability of their complexes with proteins, providing information on binding modes and interaction energies. nih.govnih.gov A similar approach for 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- could involve simulating the molecule in a solvent, such as water, to understand its behavior in an aqueous environment. The simulations would track the trajectory of each atom over time, allowing for the analysis of various properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Dihedral Angle Analysis: To study the rotation around the bond connecting the benzoyl group to the benzimidazole nitrogen.

These analyses would provide a detailed picture of the conformational landscape of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- and its dynamic properties.

In Silico Exploration of Potential Reaction Pathways and Transition States

Computational chemistry offers methods to explore potential reaction pathways and identify the transition states involved in the synthesis or transformation of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-. Understanding these pathways at a molecular level can be instrumental in optimizing reaction conditions and predicting potential byproducts.

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.govrsc.org For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, a likely synthetic route would involve the reaction of 5,6-dimethyl-1H-benzimidazole with benzoyl chloride.

Theoretical methods can be used to model the reaction mechanism, including the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, providing insights into the reaction kinetics.

For instance, DFT calculations can be used to locate the transition state structure for the benzoylation of the benzimidazole nitrogen. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. The calculated activation energy can then be used to estimate the reaction rate under different conditions.

Mechanistic Studies and Chemical Reactivity of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl and Benzimidazole (B57391) Rings

The electronic nature of the benzoyl and benzimidazole rings in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- dictates their susceptibility to electrophilic and nucleophilic attack. The benzimidazole ring system is generally electron-rich, making it prone to electrophilic substitution. However, the presence of the electron-withdrawing benzoyl group at the N1 position deactivates the benzimidazole nucleus towards electrophiles. Conversely, the benzoyl group itself can undergo electrophilic aromatic substitution, with the substitution pattern directed by the carbonyl group.

Table 1: Predicted Reactivity towards Aromatic Substitution

Ring SystemReagent TypePredicted ReactivityDirecting Effect of Substituents
Benzimidazole RingElectrophileDeactivatedThe N-benzoyl group is deactivating. The 5,6-dimethyl groups are activating and ortho-, para-directing.
Benzimidazole RingNucleophileGenerally unreactiveRequires strong activation by electron-withdrawing groups.
Benzoyl RingElectrophileDeactivatedThe carbonyl group is deactivating and meta-directing.

Hydrolysis and Transamidation Reactions of the N-Benzoyl Moiety

The N-benzoyl group of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is susceptible to both hydrolysis and transamidation reactions, which involve the cleavage of the amide bond.

Hydrolysis: Under acidic or basic conditions, the amide linkage can be cleaved by the addition of water, yielding 5,6-dimethyl-1H-benzimidazole and benzoic acid. The mechanism typically involves nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the benzoyl group, followed by the departure of the benzimidazole anion as a leaving group.

Transamidation: In the presence of a suitable amine, the N-benzoyl group can be transferred to the incoming amine, resulting in the formation of a new amide and the parent 5,6-dimethyl-1H-benzimidazole. This reaction is often catalyzed by acids or bases and proceeds through a similar nucleophilic acyl substitution mechanism.

Oxidation and Reduction Pathways of the Benzimidazole Core

The benzimidazole core can undergo both oxidation and reduction reactions, although the specific conditions and products depend on the reagents used and the substitution pattern.

Oxidation: Oxidative cyclization is a common method for synthesizing benzimidazole derivatives from anilines. nih.gov While 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is already a stable aromatic system, strong oxidizing agents can potentially lead to the formation of N-oxides or even ring-opened products under harsh conditions. nih.gov The presence of the electron-donating dimethyl groups may increase the susceptibility of the benzene (B151609) portion of the benzimidazole ring to oxidation.

Reduction: The benzimidazole ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressures and temperatures or the use of strong reducing agents can lead to the saturation of the imidazole (B134444) or benzene ring. The benzoyl group can also be reduced. For example, catalytic hydrogenation could potentially reduce the carbonyl group to a methylene (B1212753) group (a CH2 unit).

Investigation of Acid-Base Equilibria and Tautomerism

Acid-Base Equilibria: The benzimidazole moiety possesses both acidic and basic properties. The N-H proton of the imidazole ring can be abstracted by a base, forming a benzimidazolate anion. Conversely, the lone pair of electrons on the other nitrogen atom can be protonated by an acid to form a benzimidazolium cation. In 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the N1 position is substituted with a benzoyl group, which influences the basicity of the N3 atom. The electron-withdrawing nature of the benzoyl group reduces the electron density on the N3 nitrogen, making it less basic compared to the unsubstituted 5,6-dimethyl-1H-benzimidazole.

Tautomerism: For N-unsubstituted benzimidazoles, prototropic tautomerism is a key feature, where the proton on one nitrogen atom can migrate to the other. beilstein-journals.org However, in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the presence of the benzoyl group on the N1 nitrogen effectively blocks this tautomerism. beilstein-journals.org This results in a fixed structure and simplifies its spectroscopic properties.

Photoreactivity and Light-Induced Transformations

The photoreactivity of benzimidazole derivatives is an area of growing interest. Upon absorption of UV light, benzimidazoles can be excited to higher energy states, leading to various photochemical reactions. While specific studies on the photoreactivity of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- are not extensively documented in the provided search results, general principles suggest potential pathways.

Possible photoreactions could include:

Photodegradation: Prolonged exposure to UV radiation could lead to the decomposition of the molecule.

Photoisomerization: Light-induced isomerization reactions are possible, although less common for this rigid ring system.

Photosensitization: The molecule could act as a photosensitizer, transferring its absorbed energy to other molecules and initiating their reactions.

Further research is needed to fully elucidate the specific light-induced transformations of this compound.

Coordination Chemistry of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl As a Ligand

Ligand Design Principles and Potential Coordination Sites within the Scaffold

The design of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- as a ligand is guided by the versatile coordination capabilities of the benzimidazole (B57391) framework. This heterocyclic system is a prominent structural motif in various natural products and pharmaceuticals, known for its diverse biological activities. wikipedia.org The key to its function in coordination chemistry lies in its potential to bind with metal ions, a property that can be finely tuned by substituents. wikipedia.orgnih.gov

The potential coordination sites within the 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- scaffold are primarily the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the benzoyl group. The benzimidazole moiety itself offers the imine nitrogen (N3) as a primary coordination site. The 5,6-dimethyl substitution on the benzene (B151609) ring is known to increase the electron density on the benzimidazole system, potentially enhancing the basicity of the coordinating nitrogen.

The introduction of a benzoyl group at the N1 position introduces a carbonyl oxygen, which can act as an additional coordination site. This allows the ligand to potentially act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. The chemical reactivity of the compound is influenced by both the benzene and imidazole rings, allowing for various chemical interactions. wikipedia.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is expected to follow established methods for related benzimidazole ligands. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Ag(I) have been synthesized by reacting N-benzylimidazole with the corresponding metal salts in a 1:4 metal-to-ligand molar ratio. researchgate.net Similarly, complexes of 5,6-dimethylbenzimidazole (B1208971) with Co(II), Cu(II), Cd(II), and Hg(II) have been prepared, resulting in a 1:2 metal-to-ligand ratio. researchgate.net

The synthesis procedure typically involves dissolving the ligand and the metal salt, often metal acetates or chlorides, in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The mixture is then stirred, sometimes under reflux, to facilitate the complex formation. researchgate.net The resulting metal complexes often precipitate out of the solution and can be collected by filtration, washed, and dried. researchgate.netresearchgate.net

Characterization of the synthesized complexes would involve a suite of analytical techniques. Elemental analysis (C, H, N) and flame atomic absorption spectrometry (FAAS) are used to determine the stoichiometric formula of the complexes. researchgate.netmdpi.com Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the structure and bonding within the complexes. royalsocietypublishing.org

Spectroscopic Probing of Metal-Ligand Interactions (e.g., EPR, UV-Vis, IR, NMR of complexes)

Spectroscopic techniques are indispensable for understanding the interaction between the metal center and the 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- ligand.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. A key indicator would be the shift in the ν(C=N) stretching frequency of the benzimidazole ring. nih.govnih.gov For instance, in metal complexes of other benzimidazole derivatives, this band shifts to a lower frequency upon coordination, indicating the involvement of the imine nitrogen in bonding. nih.gov Similarly, a shift in the ν(C=O) stretching frequency of the benzoyl group would confirm its coordination to the metal ion. The appearance of new bands at lower frequencies can be attributed to M-N and M-O stretching vibrations. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the metal ion and its coordination environment. For example, the electronic spectrum of a Ni(II) complex with a related diimine ligand showed transitions consistent with an octahedral geometry. mdpi.com Ligand-to-metal charge transfer (LMCT) bands are also often observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites would be expected to change upon complexation. nih.govtsijournals.com For example, in a zinc complex with a benzimidazole-derived ligand, the signals of the aldimine proton were deshielded upon coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Co(II)), EPR spectroscopy is a powerful tool to probe the electronic structure and geometry of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide insights into the nature of the metal-ligand bond and the coordination environment. researchgate.net

A table summarizing typical spectroscopic data for related benzimidazole complexes is provided below.

Spectroscopic TechniqueLigandMetal ComplexKey Observations and Interpretations
FT-IR (cm⁻¹) ν(C=N) at ~1630Shift to lower frequency (1615-1620)Coordination of the imine nitrogen to the metal center. nih.govnih.gov
-Appearance of new bands at 555-570 (M-O) and 448-463 (M-N)Direct evidence of metal-oxygen and metal-nitrogen bond formation. nih.gov
UV-Vis (nm) Ligand-centered π→π* and n→π* transitionsd-d transitions and Ligand-to-Metal Charge Transfer (LMCT) bandsProvides information on the coordination geometry and electronic structure of the complex. mdpi.comresearchgate.net
¹H NMR (ppm) Signal for N-H protonDisappearance or shift of N-H proton signalIndicates deprotonation and coordination of the imidazole nitrogen. tsijournals.com
Aromatic and methyl proton signalsShifts in proton signals near coordination sitesConfirms the coordination of the ligand to the metal center. nih.gov

X-ray Crystallography of Metal-Benzimidazole Complexes for Coordination Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. While crystal structures for complexes of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- are not available, studies on related systems provide valuable insights into the expected coordination geometries.

Benzimidazole-based ligands have been shown to form complexes with a variety of coordination numbers and geometries, including tetrahedral, square planar, and octahedral. researchgate.netacs.org For example, copper(II) complexes with benzimidazole ligands have been found to adopt slightly distorted square planar geometries. acs.org In some cases, dinuclear structures are formed where two metal centers are bridged by ligands. acs.org

The analysis of crystal structures of related compounds reveals important details about bond lengths and angles. For instance, in a series of metal(II) complexes with bis-benzimidazole derivatives, the M-N bond lengths were found to be slightly longer than the M-O bond lengths. nih.gov The coordination geometry is often influenced by the nature of the metal ion, the coligands present, and the packing forces in the crystal lattice. rsc.org

A table summarizing crystallographic data for representative metal-benzimidazole complexes is presented below.

Compound/ComplexCrystal SystemSpace GroupKey Structural Features
[Cu(L)₂(NO₃)₂] (L = a benzimidazole ligand)MonoclinicP2₁/nMononuclear copper complex with a square planar geometry. acs.org
Cu₂(L')₂(μ-CH₃O)₂₂ (L' = a benzimidazole ligand)TriclinicP1̅Doubly methoxo-bridged dinuclear copper complex with square planar geometry. acs.org
[Zn₂Cl₄(L)₂] (L = a benzimidazole ligand)--Dinuclear complex where zinc cations are connected by two organic ligand molecules. mdpi.com
Ligand "bimnap" (derived from 1-methyl-2-aminobenzimidazole)MonoclinicP2₁/cTridentate structure. nih.gov

Computational Studies on Metal-Ligand Bonding, Stability, and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure, bonding, and stability of metal complexes. royalsocietypublishing.orgnih.gov

For complexes of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, DFT calculations could be employed to:

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in band assignments. nih.gov

Analyze the electronic structure by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and stability of the complex.

Simulate the electronic absorption spectra to help interpret the experimental UV-Vis spectra and assign the observed electronic transitions. nih.gov

Investigate the nature of the metal-ligand bond through various bonding analysis techniques.

Computational studies on related benzimidazole complexes have shown that the metal-nitrogen bonds are slightly longer than the metal-oxygen bonds in some cases. nih.gov These studies can also provide insights into the relative stability of different possible isomers and coordination modes.

Supramolecular Chemistry and Non Covalent Interactions Involving 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl

Design and Synthesis of Self-Assembling Molecular Architectures

The design of self-assembling molecular architectures hinges on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. In benzimidazole (B57391) derivatives, the imidazole (B134444) ring, the fused benzene (B151609) ring, and any substituents can all participate in forming larger structures. The synthesis of N-substituted benzimidazoles is a well-established area of research. Generally, these compounds can be synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, followed by N-alkylation or N-acylation. nih.gov

For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the synthesis would likely involve the reaction of 5,6-dimethylbenzimidazole (B1208971) with benzoyl chloride. The resulting molecule possesses several key features that can drive self-assembly: the planar benzimidazole system, the benzoyl group with its carbonyl oxygen acting as a hydrogen bond acceptor, and the methyl groups which can influence solubility and packing. The self-assembly of benzimidazole derivatives can lead to various structures, from simple dimers to complex 2D layers and 3D networks. For instance, unsubstituted benzimidazole has been observed to form "zipper chains" on metal surfaces, which are characteristic of its bulk structure and can pack into a continuous 2D layer. aps.org The introduction of a benzoyl group is expected to significantly alter this self-assembly behavior due to steric effects and the introduction of a strong hydrogen bond acceptor site.

Co-crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique to form new solid-state materials with tailored properties by combining two or more different molecules in a crystal lattice. This process relies on the formation of robust intermolecular interactions between the co-formers. Benzimidazole derivatives have been successfully co-crystallized with various molecules, particularly carboxylic acids, through the formation of strong hydrogen bonds. researchgate.net

In a study involving a different benzimidazole derivative, co-crystallization with fumaric acid and maleic acid led to the formation of three-component and four-component compounds, respectively. researchgate.net The stability of these co-crystals was found to be dependent on the conformations of the benzimidazole derivative, which were influenced by the different co-formers. researchgate.net For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, potential co-formers could be molecules with hydrogen bond donor groups, such as phenols or carboxylic acids, which could interact with the carbonyl oxygen of the benzoyl group or the nitrogen atoms of the imidazole ring. The co-crystallization of benzimidazole with croconic acid, for example, has been shown to occur through OH···N bonds. aps.org The success of co-crystallization often depends on a step-by-step screening approach involving various methods like solvent evaporation or liquid-assisted grinding. biointerfaceresearch.com

Table 1: Examples of Co-crystallization with Benzimidazole Derivatives

Benzimidazole Derivative Co-former Key Interactions Reference
3-[[[2-[[(4-Cyanophenyl) amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]pyridin-2-ylamino]propionic acid ethyl ester Fumaric Acid, Maleic Acid N–H···O, O–H···O, π–π interactions researchgate.net
Benzimidazole (BI) Croconic Acid (CA) OH···N bonds aps.org

Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. This area of study is fundamental to understanding molecular recognition, which is crucial in biological systems and for the development of sensors and separation technologies. The binding in host-guest complexes is driven by a combination of interactions, including hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions. researchgate.net

While specific host-guest studies on 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- are not documented, research on related benzimidazolium-based ionic liquids demonstrates their ability to form inclusion complexes with hosts like β-cyclodextrin. nih.gov In these systems, the benzimidazole moiety can be encapsulated within the hydrophobic cavity of the cyclodextrin. The formation of such complexes can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The benzoyl group in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- could potentially act as a binding site for specific guests, or the entire molecule could act as a guest for a larger host.

Role of Intermolecular Hydrogen Bonding and π-π Stacking in Supramolecular Networks

The formation of extensive supramolecular networks from benzimidazole derivatives is largely governed by two key non-covalent interactions: hydrogen bonding and π-π stacking.

Intermolecular Hydrogen Bonding: In benzimidazole derivatives where the N-H proton is present, strong N-H···N hydrogen bonds are a dominant feature, leading to the formation of chains and tapes. nih.gov In the case of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-, the N-H proton is replaced by a benzoyl group. This eliminates the possibility of N-H···N hydrogen bonding but introduces a new hydrogen bond acceptor site at the carbonyl oxygen. This oxygen atom can form hydrogen bonds with suitable donor molecules in co-crystals or with solvent molecules. Furthermore, the nitrogen atom at the 3-position of the benzimidazole ring remains a potential hydrogen bond acceptor.

Table 2: Key Non-Covalent Interactions in Benzimidazole Derivatives

Interaction Type Description Relevance to 1-benzoyl-5,6-dimethyl-1H-benzimidazole
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The carbonyl oxygen of the benzoyl group and the N3 atom of the imidazole ring can act as hydrogen bond acceptors.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The benzimidazole and benzoyl rings can participate in stacking interactions, contributing to the stability of the crystal lattice.

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | The various C-H bonds in the molecule can interact with the aromatic rings of neighboring molecules. |

Exploration of 1h Benzimidazole, 1 Benzoyl 5,6 Dimethyl in Advanced Materials Science

Integration into Functional Polymeric Systems

The incorporation of benzimidazole (B57391) moieties into polymer backbones is a well-established strategy for developing high-performance materials, such as polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability. The specific introduction of a 1-benzoyl-5,6-dimethyl-1H-benzimidazole unit could offer several advantages.

The 5,6-dimethyl substitution on the benzimidazole ring is known to increase the electron-donating nature of the unit, which can enhance solubility and modify the electronic properties of the resulting polymer. In contrast, the N-benzoyl group, being a bulky and electron-withdrawing substituent, is expected to have a significant impact. It can disrupt the strong intermolecular hydrogen bonding typically found in N-H containing polybenzimidazoles. While this might slightly decrease the maximum thermal stability, it can be highly beneficial for improving the processability of the polymer by making it more soluble in common organic solvents.

Furthermore, research on related N-substituted poly(benzimidazole imide)s has shown that the incorporation of bulky groups on the nitrogen atom can lead to polymers with a high glass-transition temperature (Tg) and a low affinity for water. This reduction in water absorption is critical for applications in microelectronics, where moisture can degrade dielectric properties and cause device failure. Therefore, integrating 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- into polymeric systems could yield materials that balance thermal stability with improved processability and low moisture uptake, making them suitable for advanced applications.

Application in Electrochromic Materials and Devices

Electrochromic materials, which change color in response to an applied voltage, are crucial for technologies like smart windows, displays, and sensors. Benzimidazole derivatives are actively being researched for this purpose as they can act as effective electron-acceptor units in donor-acceptor (D-A) type electrochromic polymers. nih.govacs.org

Significant research has been conducted on viologens incorporating the 5,6-dimethyl-1H-benzimidazole moiety. researchgate.net A notable example is 1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromide (IBV), which has demonstrated excellent electrochromic performance. researchgate.net When integrated into a gel polymer electrolyte, this viologen exhibits a reversible transition from a transparent state to a deep blue color. researchgate.net This color change is accompanied by a high optical contrast and a remarkable coloration efficiency. researchgate.net The low charge transfer resistance observed in devices with this material facilitates the intense coloration. researchgate.net

The N-benzoyl group in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- would likely modulate these properties further. As an electron-withdrawing group, it would lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzimidazole core, potentially altering the redox potentials and the resulting color states of the material. While direct experimental data for the title compound is not yet available, the proven success of the 5,6-dimethylbenzimidazole (B1208971) core in high-contrast electrochromic devices provides a strong impetus for its investigation. researchgate.net

Below is a data table summarizing the performance of a closely related electrochromic viologen.

ParameterValue
Compound 1,1′-bis-[4-(5,6-dimethyl-1H-benzimidazole-1-yl)-butyl]-4,4′-bipyridinium dibromide (IBV)
Optical Contrast (at 605 nm) 30.5% researchgate.net
Coloration Efficiency (at 605 nm) 725 cm²/C researchgate.net
Switching Times 2–3 seconds researchgate.net
Color Transition Transparent to Deep Blue researchgate.net

Investigation as Organic Semiconductors or Charge Transport Materials

Benzimidazole derivatives are recognized as a significant class of materials for organic electronics, particularly as n-type semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics. nih.govacs.org Their electron-deficient nature facilitates electron transport. The performance of these materials is highly dependent on their molecular structure, which influences molecular packing and electronic energy levels.

Studies on various benzimidazole derivatives have shown that they can exhibit n-type semiconducting behavior with respectable electron mobilities. nih.govelsevierpure.com For instance, certain fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) compounds have achieved electron mobilities in the range of 10⁻² cm² V⁻¹ s⁻¹. nih.govelsevierpure.com Furthermore, benzimidazolium-based two-dimensional perovskites have shown promising local charge carrier mobility, reaching up to 17 cm² V⁻¹ s⁻¹ at low temperatures, which indicates a band-like transport mechanism on the nanoscale. rsc.org

For 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- , the combination of substituents is expected to finely tune its semiconductor properties. The electron-donating methyl groups can raise the Highest Occupied Molecular Orbital (HOMO) level, while the electron-withdrawing benzoyl group would lower the LUMO level. This tuning of frontier molecular orbitals is critical for designing efficient charge injection and transport layers in electronic devices. The bulky benzoyl group will also heavily influence the solid-state packing of the molecules, a key determinant of charge mobility. While a planar structure often benefits charge transport, the steric hindrance from the benzoyl group might lead to a more twisted conformation, which could be detrimental to intermolecular charge hopping. However, it could also suppress excessive aggregation, leading to more uniform thin films.

Potential in Catalytic Systems (e.g., Organocatalysis, Metal-Organic Frameworks)

The benzimidazole scaffold is a cornerstone in the development of both organocatalysts and ligands for metal-organic frameworks (MOFs). researchgate.netchemmethod.comrsc.org In organocatalysis, chiral benzimidazole derivatives have been successfully employed as bifunctional catalysts. researchgate.net The nitrogen atoms of the imidazole (B134444) ring can act as a Lewis base or a hydrogen bond donor/acceptor, facilitating a wide range of asymmetric transformations. nih.gov

The N-benzoyl group in 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- effectively makes the N1 nitrogen a tertiary amide. This modification prevents it from acting as a hydrogen bond donor or a simple Lewis base. However, this structure is closely related to the N-acyl-benzimidazolium salts that are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts used in reactions like benzoin (B196080) condensation. beilstein-journals.org It is conceivable that under specific reaction conditions, the title compound could serve as a precursor to a benzimidazole-based NHC.

In the context of Metal-Organic Frameworks, benzimidazole derivatives functionalized with carboxylic acids are used as organic linkers to construct porous, crystalline materials. chemmethod.comrsc.org These MOFs have shown catalytic activity in various organic reactions, such as the synthesis of other benzimidazole derivatives. chemmethod.comchemmethod.com While 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- lacks the typical linker functionalities like carboxylates, it could potentially be encapsulated within the pores of a larger MOF, where it might participate in catalytic reactions or act as a guest molecule influencing the framework's properties. The synthesis of MOFs using benzimidazole-containing ligands, such as MIL-53(Fe), for the production of 2-aryl-1H-benzimidazoles highlights the integral role of this heterocycle in catalysis. chemmethod.comchemmethod.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.